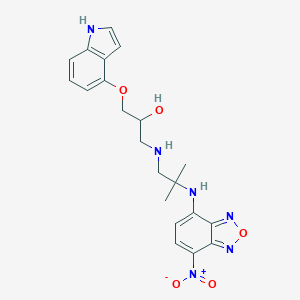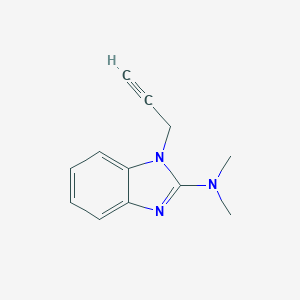
N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine, also known as DMPA, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DMPA belongs to the class of benzimidazole derivatives and has shown promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell growth and differentiation. Additionally, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. This compound has also been found to modulate the immune response by inhibiting the production of cytokines and chemokines. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential toxicity. Researchers should take precautions when handling this compound and use appropriate safety measures.
Orientations Futures
There are several future directions for N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine research. One area of interest is the development of this compound-based anticancer drugs. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of interest is the development of this compound-based antiviral drugs. This compound has been found to have activity against HIV-1 and HSV-1, and further research is needed to determine its potential as a therapeutic agent for these viruses. Additionally, further research is needed to determine the mechanism of action of this compound and its potential for use in other therapeutic applications.
Méthodes De Synthèse
The synthesis of N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine involves the reaction of 2-aminobenzimidazole with propargyl bromide and dimethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to this compound by the addition of a strong acid. The yield of this compound varies depending on the reaction conditions, but it can be obtained in good purity and yield using this method.
Applications De Recherche Scientifique
N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has shown potential as a therapeutic agent in various preclinical studies. It has been shown to have anticancer, antiviral, and antibacterial properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antiviral activity against HIV-1 and HSV-1. Additionally, this compound has been found to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propriétés
| 117953-91-0 | |
Formule moléculaire |
C12H13N3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
N,N-dimethyl-1-prop-2-ynylbenzimidazol-2-amine |
InChI |
InChI=1S/C12H13N3/c1-4-9-15-11-8-6-5-7-10(11)13-12(15)14(2)3/h1,5-8H,9H2,2-3H3 |
Clé InChI |
GLFFEMKEYVLFNI-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC2=CC=CC=C2N1CC#C |
SMILES canonique |
CN(C)C1=NC2=CC=CC=C2N1CC#C |
Synonymes |
1H-Benzimidazol-2-amine,N,N-dimethyl-1-(2-propynyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




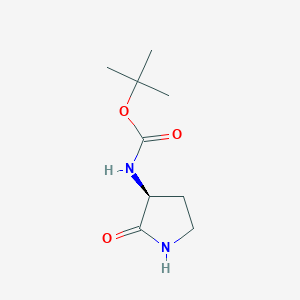

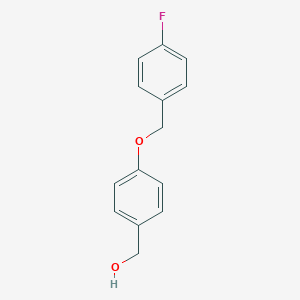

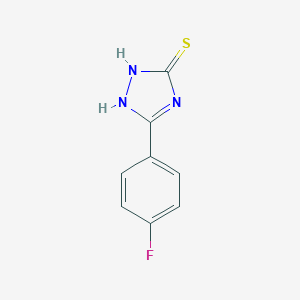
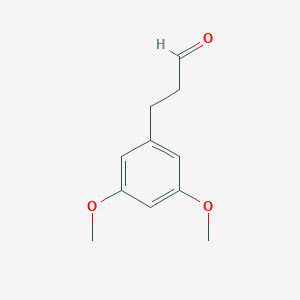
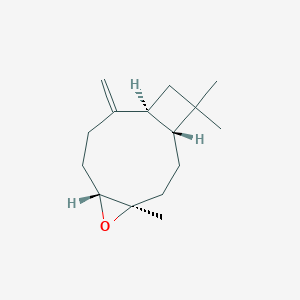
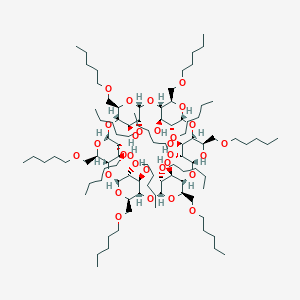
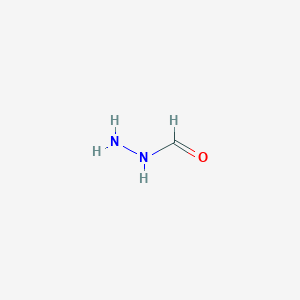
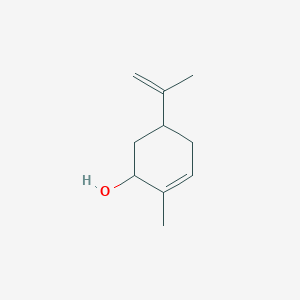
![(2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B46552.png)
